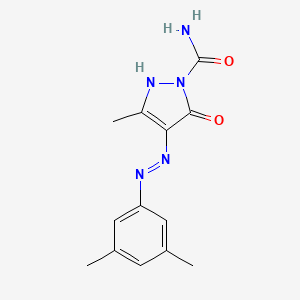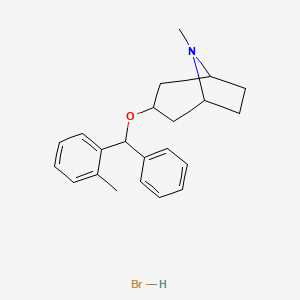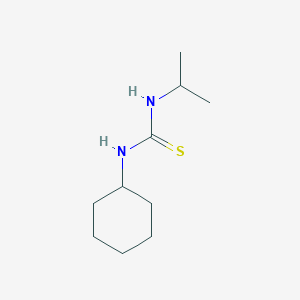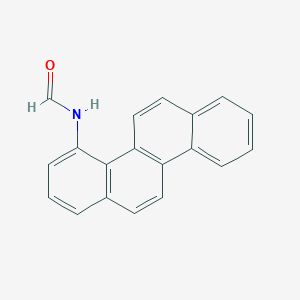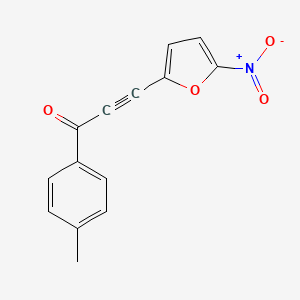
N-(1-Benzylcyclopentyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Benzylcyclopentyl)propanamide is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is structurally unique due to the presence of a benzyl group attached to a cyclopentyl ring, which is further connected to a propanamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzylcyclopentyl)propanamide can be achieved through several methods:
Condensation Reaction: One common method involves the condensation of 1-benzylcyclopentanone with propanoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride.
Amidation Reaction: Another approach is the direct amidation of 1-benzylcyclopentanone with propanamide in the presence of a catalyst such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound often involves large-scale amidation reactions using optimized catalysts and reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are commonly employed to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Benzylcyclopentyl)propanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Nitrated or halogenated derivatives
Wissenschaftliche Forschungsanwendungen
N-(1-Benzylcyclopentyl)propanamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(1-Benzylcyclopentyl)propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzylpropanamide: Similar structure but lacks the cyclopentyl ring.
Cyclopentylpropanamide: Similar structure but lacks the benzyl group.
N-(1-Benzylcyclopentyl)acetamide: Similar structure but has an acetamide moiety instead of propanamide.
Uniqueness
N-(1-Benzylcyclopentyl)propanamide is unique due to the presence of both a benzyl group and a cyclopentyl ring, which confer distinct chemical and biological properties. This structural combination enhances its potential for diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
37717-89-8 |
|---|---|
Molekularformel |
C15H21NO |
Molekulargewicht |
231.33 g/mol |
IUPAC-Name |
N-(1-benzylcyclopentyl)propanamide |
InChI |
InChI=1S/C15H21NO/c1-2-14(17)16-15(10-6-7-11-15)12-13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3,(H,16,17) |
InChI-Schlüssel |
JRCZFPGAIMFDLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1(CCCC1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14679654.png)


